molecular formula C11H16BrN3 B3132178 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine CAS No. 364794-75-2

1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine

Cat. No. B3132178
CAS RN: 364794-75-2
M. Wt: 270.17 g/mol
InChI Key: CKBZPUIXYCEOCM-UHFFFAOYSA-N
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Description

“1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is a chemical compound with the CAS Number: 364794-75-2 . It has a molecular weight of 270.17 .


Molecular Structure Analysis

The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine” is represented by the linear formula: C11H16BrN3 . The compound contains a pyridine ring, a piperazine ring, and a bromine atom .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Piperazine Derivatives in Behavioral Pharmacology

  • Behavioral Pharmacology of AR-A000002 : A novel, selective 5-Hydroxytryptamine1B (5-HT1B) antagonist, demonstrating potential anxiolytic and antidepressant effects through various behavioral pharmacology paradigms. This indicates the utility of certain piperazine derivatives in treating anxiety and affective disorders (Hudzik et al., 2003).

Molecular Interaction Studies

  • DNA Minor Groove Binder Hoechst 33258 : A piperazine derivative that strongly binds to the minor groove of double-stranded B-DNA, indicating applications in molecular biology for chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for drug design (Issar & Kakkar, 2013).

Atypical Antipsychotic Activity

  • JL13 as an Atypical Antipsychotic : A pyridobenzoxazepine compound with properties suggesting it as a promising atypical antipsychotic drug, showcasing the potential for piperazine derivatives in psychiatric medication development (Bruhwyler et al., 1997).

Pharmacological and Toxicological Reviews

  • Phenylpiperazine Derivatives : Highlighting the versatility and druglikeness of the N-phenylpiperazine scaffold in medicinal chemistry, suggesting diverse therapeutic fields beyond CNS disorders. This review indicates the potential for broad applications of piperazine derivatives in various therapeutic areas (Maia et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZPUIXYCEOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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